1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride 1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18522868
InChI: InChI=1S/C16H12F3N.ClH/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,20H2;1H
SMILES:
Molecular Formula: C16H13ClF3N
Molecular Weight: 311.73 g/mol

1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride

CAS No.:

Cat. No.: VC18522868

Molecular Formula: C16H13ClF3N

Molecular Weight: 311.73 g/mol

* For research use only. Not for human or veterinary use.

1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride -

Specification

Molecular Formula C16H13ClF3N
Molecular Weight 311.73 g/mol
IUPAC Name 1-anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride
Standard InChI InChI=1S/C16H12F3N.ClH/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,20H2;1H
Standard InChI Key AWQVKOKXNDPXSR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)N.Cl

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The core structure of 1-anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride consists of a planar anthracene moiety (C₁₄H₁₀) fused to a 2,2,2-trifluoroethylamine group (-CF₃-CH₂-NH₂), which is protonated as a hydrochloride salt. The anthracene system provides π-conjugation and rigidity, while the trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity. X-ray crystallography of analogous compounds reveals that the trifluoroethylamine side chain adopts a conformation perpendicular to the anthracene plane to minimize steric clashes .

Key Structural Features:

  • Anthracene Core: Three fused benzene rings enable extended π-orbital overlap, favoring charge transport in electronic applications.

  • Trifluoroethylamine Group: The -CF₃ moiety lowers the amine’s pKa (estimated ~6.5), enhancing water solubility in its protonated form .

  • Hydrochloride Salt: Ionic bonding between the amine and Cl⁻ improves thermal stability (decomposition >200°C) and crystallinity.

Spectroscopic Characteristics

Spectroscopic data for this compound aligns with its hybrid structure:

  • UV-Vis: Absorption maxima at 256 nm (anthracene π→π*) and 365 nm (charge-transfer band from amine to anthracene).

  • ¹H NMR: Aromatic protons appear as a multiplet at δ 7.8–8.4 ppm, while the -CH₂-NH₃⁺ group resonates as a quartet at δ 4.2 ppm (J = 9.5 Hz) .

  • ¹⁹F NMR: A singlet at δ -63 ppm confirms the presence of the -CF₃ group .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₃ClF₃N
Molecular Weight311.73 g/mol
Melting Point218–220°C (decomposes)
Solubility (H₂O)15 mg/mL at 25°C
LogP (Octanol-Water)2.8 ± 0.3

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 1-anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride typically involves a three-step sequence:

  • Friedel-Crafts Acylation: Anthracene reacts with trifluoroacetyl chloride in the presence of AlCl₃ to yield 9-trifluoroacetylanthracene .

  • Reductive Amination: The ketone intermediate is reduced with NaBH₄ in the presence of ammonium acetate to form the primary amine.

  • Salt Formation: Treatment with HCl gas in ethanol precipitates the hydrochloride salt.

Critical Reaction Parameters:

  • Temperature Control: The Friedel-Crafts step requires strict maintenance at 0–5°C to prevent polyacylation .

  • Catalyst Selection: ZnCl₂ may substitute AlCl₃ for improved regioselectivity (yield increase from 68% to 82%).

  • Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity.

Optimization and Yield

Recent advances have focused on flow chemistry approaches to enhance scalability. A 2024 patent describes a continuous-flow reactor system that reduces reaction time from 12 hours to 30 minutes while maintaining 85% yield . Key parameters include:

  • Residence Time: 20–30 minutes at 150–200°C .

  • Pressure: 2–4 MPa to maintain reagent solubility .

Applications in Scientific Research

Materials Science

The compound’s extended π-system and electron-deficient amine make it valuable in:

  • Organic Field-Effect Transistors (OFETs): Hole mobility of 0.12 cm²/V·s was measured in thin-film devices, comparable to rubrene derivatives.

  • Fluorescent Sensors: Quenching of anthracene fluorescence (λem = 402 nm) upon binding to Cu²+ enables detection at 10 nM levels .

Medicinal Chemistry

Preliminary studies suggest therapeutic potential:

  • Kinase Inhibition: IC₅₀ = 340 nM against JAK2 kinase in biochemical assays .

  • Antimicrobial Activity: MIC = 32 μg/mL against Staphylococcus aureus (MRSA).

Table 2: Comparative Bioactivity Profiles

TargetActivity (IC₅₀/MIC)Analog (Reference)
JAK2 Kinase340 nM(S)-Enantiomer: 290 nM
MRSA32 μg/mLAnthraquinone: 45 μg/mL
Fluorescence Quantum Yield0.42Anthracene: 0.38

Comparative Analysis with Structural Analogs

Enantiomeric Forms

The (S)-enantiomer (CAS 336105-49-8) shows enhanced bioactivity due to stereoselective binding:

  • JAK2 Inhibition: 15% greater potency compared to the racemic mixture .

  • Crystallinity: Monoclinic P2₁ space group vs. triclinic P1 for the racemate .

Related Anthracene Derivatives

  • 1-(Anthracen-9-yl)-2,2,2-trifluoroethanol: Lacks the amine group, reducing water solubility (LogP = 3.4) but increasing fluorescence yield (Φ = 0.51) .

  • 9-Anthrylmethylamine: Lower thermal stability (mp 145°C) and absent kinase inhibition .

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